3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom. Attached to this ring is a thiazolidine ring, another five-membered heterocycle, but this one contains a nitrogen and a sulfur atom. The thiazolidine ring is substituted with a methyl group and two carbonyl groups. The compound also contains a benzoic acid moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrrole ring could potentially be synthesized through methods such as the Paal-Knorr Pyrrole Synthesis . The thiazolidine ring might be formed through a cyclization reaction involving an appropriate thiol and amino acid derivative . The benzoic acid moiety could be introduced through a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and thiazolidine rings would introduce some rigidity into the structure. The presence of the carbonyl groups and the carboxylic acid group would result in regions of polarity, which could impact the compound’s interactions with other molecules .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The carbonyl groups could undergo reactions such as nucleophilic addition. The carboxylic acid could participate in acid-base reactions, and could also be converted into other functional groups such as esters or amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of multiple polar groups (the carbonyl groups and the carboxylic acid) would likely make the compound relatively polar, which could impact its solubility properties .Scientific Research Applications
Synthesis and Derivative Formation
- This compound has been utilized in the synthesis of new chemical entities, such as the triazafulvalene system. The process involves [2+2] cycloaddition reactions and substitutions with aromatic or heteroaromatic amines (Uršič, Svete, & Stanovnik, 2010).
Biological Applications
- Derivatives of this compound, specifically thiazolidinedione derivatives, have shown potential in treating inflammatory skin diseases. They act as activators of peroxisome proliferator-activated receptor gamma (PPARγ) and exhibit anti-inflammatory effects in models of allergic contact dermatitis (Venkatraman et al., 2004).
Antimicrobial and Antitumor Activities
- Thiazolidin-4-ones, related to this compound, have been synthesized and evaluated for antimicrobial and antitumor activities. These derivatives have shown efficacy against various bacteria and cancer cell lines (Horishny et al., 2020).
- Other studies have focused on developing thiazolidinones as antimicrobial agents, with promising results against biofilm growth and bacterial activities (Pan et al., 2011).
Coordination with Metal Ions
- Complexes of this chemical with organotin(IV) have been synthesized and characterized. These complexes have shown potential in biological applications, including toxicity against bacteria and fungi (Shahid et al., 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-17-14(19)13(23-16(17)22)9-12-6-3-7-18(12)11-5-2-4-10(8-11)15(20)21/h2-9H,1H3,(H,20,21)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCSRIZWNIZTNG-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CN2C3=CC=CC(=C3)C(=O)O)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=CN2C3=CC=CC(=C3)C(=O)O)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid |
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